molecular formula C13H11N3O2 B1211714 3,10-Dimethyl-5-deazaisoalloxazine CAS No. 38559-35-2

3,10-Dimethyl-5-deazaisoalloxazine

Cat. No.: B1211714
CAS No.: 38559-35-2
M. Wt: 241.24 g/mol
InChI Key: AKVQGOMYPNAESS-UHFFFAOYSA-N
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Description

3,10-Dimethyl-5-deazaisoalloxazine is a chemical compound with the molecular formula C13H11N3O2. It is a derivative of isoalloxazine, characterized by the absence of a nitrogen atom at the 5-position of the isoalloxazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dimethyl-5-deazaisoalloxazine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione with suitable reagents to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3,10-Dimethyl-5-deazaisoalloxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3,10-Dimethyl-5-deazaisoalloxazine involves its ability to generate singlet oxygen and act as a redox-sensitive agent. The compound interacts with molecular targets such as proteins and nucleic acids, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,10-Dimethyl-5-deazaisoalloxazine is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. Its ability to act as a photosensitizer and redox-sensitive agent makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-15-10-6-4-3-5-8(10)7-9-11(15)14-13(18)16(2)12(9)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVQGOMYPNAESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C3C1=NC(=O)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191882
Record name 3,10-Dimethyl-5-deazaisoalloxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38559-35-2
Record name 3,10-Dimethyl-5-deazaisoalloxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC278159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,10-Dimethyl-5-deazaisoalloxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,10-DIMETHYL-5-DEAZAISOALLOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339W26KQB4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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